molecular formula C16H16INO2 B14068669 L-Phenylalanine, 2-iodo-, phenylmethyl ester

L-Phenylalanine, 2-iodo-, phenylmethyl ester

Cat. No.: B14068669
M. Wt: 381.21 g/mol
InChI Key: UDGLQVQTIYLLLW-HNNXBMFYSA-N
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Description

L-Phenylalanine, 2-iodo-, phenylmethyl ester is a derivative of L-Phenylalanine, an essential amino acid This compound is characterized by the presence of an iodine atom at the second position of the benzene ring and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, 2-iodo-, phenylmethyl ester typically involves the iodination of L-Phenylalanine followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification process involves reacting the iodinated L-Phenylalanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, 2-iodo-, phenylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate esters, while reduction can produce phenylmethyl alcohol derivatives .

Scientific Research Applications

L-Phenylalanine, 2-iodo-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in amino acid transport and metabolism.

    Medicine: Investigated for potential therapeutic applications, including targeted drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of L-Phenylalanine, 2-iodo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It is known to be selectively transported by the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids. This selective transport can enhance the compound’s bioavailability and target specificity, making it a promising candidate for drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, 2-iodo-, phenylmethyl ester is unique due to the combination of the iodine atom and the phenylmethyl ester group.

Properties

Molecular Formula

C16H16INO2

Molecular Weight

381.21 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(2-iodophenyl)propanoate

InChI

InChI=1S/C16H16INO2/c17-14-9-5-4-8-13(14)10-15(18)16(19)20-11-12-6-2-1-3-7-12/h1-9,15H,10-11,18H2/t15-/m0/s1

InChI Key

UDGLQVQTIYLLLW-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=CC=C2I)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=CC=C2I)N

Origin of Product

United States

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